1-(Benzo[d]isothiazol-4-yl)ethanone
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Overview
Description
1-(Benzo[d]isothiazol-4-yl)ethanone is a chemical compound with the molecular formula C₉H₇NOS and a molecular weight of 177.22 g/mol . It belongs to the class of isothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
The synthesis of 1-(Benzo[d]isothiazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of benzo[d]isothiazole with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzo[d]isothiazole and acetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures.
Procedure: The benzo[d]isothiazole is dissolved in acetic anhydride, and the mixture is heated to reflux. Sulfuric acid is added dropwise to catalyze the reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to enhance yield and purity .
Chemical Reactions Analysis
1-(Benzo[d]isothiazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides or sulfones, while reduction with sodium borohydride produces alcohols .
Scientific Research Applications
1-(Benzo[d]isothiazol-4-yl)ethanone has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals, including antipsychotic drugs like ziprasidone and lurasidone.
Materials Science: It is employed in the development of novel materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways and disease mechanisms.
Industrial Applications: It serves as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]isothiazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, the compound acts as a pharmacophore, interacting with various molecular targets such as receptors and enzymes. For example, in antipsychotic drugs, it modulates the activity of dopamine and serotonin receptors, contributing to its therapeutic effects .
At the molecular level, the compound’s isothiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which are crucial for its binding affinity and specificity towards target proteins .
Comparison with Similar Compounds
1-(Benzo[d]isothiazol-4-yl)ethanone can be compared with other similar compounds, such as:
Benzo[d]isothiazol-3(2H)-one: This compound features a hydroxyl group at the 3-position of the isothiazole ring and exhibits different reactivity and biological activity.
Benzo[d]thiazole: Lacking the sulfur atom in the 1,2-position, this compound has distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanone group, which imparts unique chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, materials science, and industrial chemistry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of various complex molecules and materials. Ongoing research continues to explore its potential in new and innovative applications.
Biological Activity
1-(Benzo[d]isothiazol-4-yl)ethanone is a heterocyclic compound known for its diverse biological activities. This compound, characterized by its benzo[d]isothiazole moiety, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with insights from recent studies.
Chemical Structure and Properties
This compound has the chemical formula C_10H_7NOS and a molecular weight of 177.22 g/mol. Its structure consists of a benzene ring fused to a thiazole ring, which incorporates sulfur and nitrogen atoms. This unique arrangement contributes to its reactivity and biological activity.
Structural Representation
Antimicrobial Activity
Recent studies indicate that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating their potential as antibacterial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies, demonstrating its ability to inhibit tumor growth in various cancer cell lines. The compound has been associated with the following mechanisms:
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : The compound has been reported to cause cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.
Case Study: In Vitro Anticancer Activity
A study conducted by Zhang et al. (2021) evaluated the anticancer effects of this compound on HeLa cells, reporting an IC50 value of approximately 10 µM. This suggests a moderate level of potency against cervical cancer cells .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer metabolism, such as Indoleamine 2,3-dioxygenase (IDO), which plays a role in immune evasion by tumors .
- Binding Affinity Studies : Molecular docking studies reveal that this compound binds effectively to active sites on target proteins, suggesting a mechanism for its anticancer effects.
Comparative Analysis with Related Compounds
The following table summarizes the properties of structurally related compounds within the benzothiazole family:
Compound Name | Structure Type | Notable Properties |
---|---|---|
Benzothiazole | Heterocyclic compound | Used in rubber vulcanization; some derivatives have antimicrobial properties |
2-Aminobenzothiazole | Amino-substituted | Exhibits anti-inflammatory effects; used in pharmaceuticals |
1-(Benzothiazol-5-yl)ethanone | Isomeric derivative | Investigated for its potential as an anticancer agent |
2-Mercaptobenzothiazole | Thiol derivative | Commonly used as a rubber accelerator; shows fungicidal activity |
This comparison illustrates the diversity within the benzothiazole family while highlighting the unique characteristics of this compound.
Properties
Molecular Formula |
C9H7NOS |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-(1,2-benzothiazol-4-yl)ethanone |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-3-2-4-9-8(7)5-10-12-9/h2-5H,1H3 |
InChI Key |
ZVIWMHQBQJSNOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=NSC2=CC=C1 |
Origin of Product |
United States |
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